5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
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Overview
Description
5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-ethylbutanoyl chloride with 3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and muscle spasms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, it may interact with other pathways involved in muscle relaxation and anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Lorazepam: Known for its strong anxiolytic and sedative effects.
Uniqueness
5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. These modifications can influence its binding affinity to receptors and its overall efficacy and safety profile .
Properties
IUPAC Name |
5-(2-ethylbutanoyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-12(5-2)16(20)18-10-11(3)15(19)17-13-8-6-7-9-14(13)18/h6-9,11-12H,4-5,10H2,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXRJUAAJOUOHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CC(C(=O)NC2=CC=CC=C21)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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